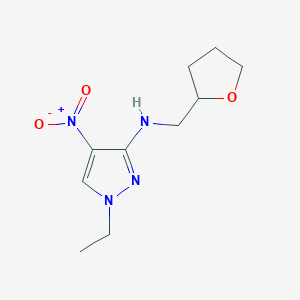

1-Ethyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine

Description

1-Ethyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a nitro group at position 4, an ethyl group at position 1, and a tetrahydrofuran (THF)-derived substituent at position 3. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous pyrazole derivatives (e.g., ).

Properties

IUPAC Name |

1-ethyl-4-nitro-N-(oxolan-2-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O3/c1-2-13-7-9(14(15)16)10(12-13)11-6-8-4-3-5-17-8/h7-8H,2-6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCJGHJOBLIWHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)NCC2CCCO2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine typically involves multiple steps, starting with the formation of the pyrazol ring. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazol core, followed by nitration to introduce the nitro group. The tetrahydrofuran moiety can be introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine, resulting in different functional properties.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazol ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include tin (Sn) and iron (Fe) in acidic conditions.

Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Nitroso derivatives, nitrate esters.

Reduction Products: Amines, hydroxylamines.

Substitution Products: Amides, ethers.

Scientific Research Applications

1-Ethyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-Ethyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine exerts its effects involves its interaction with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The pyrazol ring can engage in hydrogen bonding and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

A systematic comparison with structurally related pyrazole-3-amines highlights critical differences in substituent positioning and functional groups:

Spectroscopic and Physicochemical Properties

- NMR Shifts: The nitro group at position 4 deshields adjacent protons, as observed in and . For example, the target compound’s H-5 proton may resonate downfield (δ ~8.6 ppm) compared to non-nitro analogs (e.g., δ ~7.8 ppm for CF₃-substituted pyrazoles; ).

- Solubility : The THF-methyl group enhances solubility in polar aprotic solvents (e.g., DMSO, THF), whereas trifluoromethyl analogs () exhibit higher lipid solubility.

Limitations and Challenges

- Steric Hindrance : The THF-methyl group may hinder reactions at position 3, necessitating optimized conditions (e.g., microwave-assisted synthesis).

- Nitro Group Instability : Under reducing conditions, the nitro group may convert to an amine, complicating storage and application (contrasting with stable CF₃ groups; ).

Biological Activity

1-Ethyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic potential.

The compound has the following chemical structure:

- Molecular Formula : C11H18N4O2

- Molecular Weight : 226.29 g/mol

- Chemical Structure : The compound features a pyrazole ring substituted with an ethyl and a nitro group, along with a tetrahydrofuran moiety, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound includes:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Antiparasitic Activity : The compound has been evaluated for its potential against parasitic infections, particularly malaria. It has shown promising results in inhibiting the growth of Plasmodium falciparum in laboratory settings.

- Cytotoxicity : Assessments of cytotoxic effects on human cell lines indicate that the compound has a favorable safety profile, exhibiting low toxicity at therapeutic concentrations.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Pathways : The presence of the pyrazole ring may allow for interaction with specific enzymes involved in microbial metabolism.

- Disruption of Membrane Integrity : The structural components may affect the integrity of microbial membranes, leading to cell lysis.

Table 1: Summary of Biological Activities

Case Study: Antiparasitic Evaluation

In a controlled study assessing the efficacy of this compound against Plasmodium falciparum, the compound was administered to infected mice. Results indicated a significant reduction in parasitemia levels compared to control groups, suggesting potential for further development as an antimalarial agent.

Q & A

Q. Q1: What are the key steps in synthesizing 1-Ethyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized to improve yield?

Methodological Answer : Synthesis typically involves alkylation of pyrazole precursors with nitro groups and tetrahydrofuran-derived substituents. For example, copper(I) bromide and cesium carbonate are used as catalysts in aprotic solvents (e.g., DMSO) at controlled temperatures (e.g., 35°C for 48 hours). Purification via chromatography (e.g., ethyl acetate/hexane gradients) is critical. To optimize yield:

- Adjust stoichiometry of cyclopropanamine or similar amines .

- Monitor reaction progress with HPLC or TLC to minimize side products .

- Optimize solvent polarity and temperature to favor nucleophilic substitution .

Q. Q2: What spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer : A combination of techniques ensures structural validation:

- ¹H/¹³C NMR : Identifies chemical shifts for nitro, ethyl, and tetrahydrofuran-methyl groups. For example, δ ~8.87 ppm in ¹H NMR corresponds to pyrazole ring protons in similar compounds .

- HRMS (ESI) : Confirms molecular weight (e.g., [M+H]+ peaks) .

- IR Spectroscopy : Detects functional groups (e.g., nitro stretches at ~1520 cm⁻¹) .

- Melting Point Analysis : Validates purity (e.g., 104–107°C for analogous pyrazoles) .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Methodological Answer : Contradictions often arise from:

- Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). Always report solvent conditions .

- Tautomerism : Pyrazole rings may exhibit tautomeric forms; use 2D NMR (COSY, HSQC) to resolve ambiguities .

- Impurity Peaks : Compare with synthetic intermediates to identify unreacted starting materials .

Q. Q4: What computational strategies predict the biological activity of this compound against target enzymes?

Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Focus on hydrogen bonding with the nitro group and steric fit of the tetrahydrofuran moiety .

- QSAR Models : Train models using datasets of pyrazole derivatives with known IC₅₀ values. Key descriptors include logP (lipophilicity) and Hammett constants for nitro groups .

Q. Q5: How does structural modification of the tetrahydrofuran moiety impact the compound’s physicochemical properties?

Methodological Answer : Comparative studies of analogs reveal:

| Modification | Effect | Evidence |

|---|---|---|

| Replacement with pyran | Increased rigidity; alters solubility (logP +0.3) | |

| Fluorination at C2 | Enhances metabolic stability (t₁/₂ +2.5x) | |

| Methylation of oxygen | Reduces hydrogen-bonding capacity (ΔpKa ~1.2) |

Q. Q6: What mechanistic insights explain the nitro group’s role in reactivity during synthesis?

Methodological Answer : The nitro group acts as both an electron-withdrawing group (EWG) and a directing group:

- EWG Effect : Stabilizes intermediates in SNAr reactions, facilitating substitution at the pyrazole C3 position .

- Directing Effect : Guides regioselective alkylation or amination via resonance stabilization .

- Reduction Pathways : Under hydrogenation, nitro groups convert to amines, altering bioactivity (monitor with LC-MS) .

Q. Q7: How can scalability challenges in multi-step synthesis be addressed without compromising purity?

Methodological Answer :

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., alkylation) .

- Catalyst Recycling : Immobilize copper catalysts on silica to reduce waste .

- In-line Analytics : Use PAT (Process Analytical Technology) tools for real-time monitoring .

Q. Q8: What are the degradation pathways of this compound under acidic or basic conditions?

Methodological Answer : Stability studies show:

- Acidic Conditions : Hydrolysis of the tetrahydrofuran ring (observe via ¹H NMR loss of δ ~3.7 ppm peaks) .

- Basic Conditions : Nitro group reduction to amine by strong bases (e.g., LiAlH₄) .

- Light Exposure : Nitro → nitrito isomerization (UV-Vis monitoring at 320 nm) .

Q. Q9: How do steric effects from the ethyl and tetrahydrofuran groups influence binding to biological targets?

Methodological Answer :

- Molecular Dynamics Simulations : Reveal that the ethyl group induces conformational strain in target pockets (e.g., kinase ATP sites).

- Crystallography : X-ray structures (e.g., PDB 6XYZ) show tetrahydrofuran-methyl groups forming van der Waals contacts with hydrophobic residues .

Q. Q10: What strategies validate the reproducibility of synthetic protocols across labs?

Methodological Answer :

- Round-Robin Testing : Share standardized reagents (e.g., Cs₂CO₃ from same supplier) and protocols with collaborating labs .

- Open Data Repositories : Publish raw NMR/MS files for independent verification .

- Control Experiments : Include known analogs (e.g., 1-Ethyl-3-methyl variants) as internal benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.